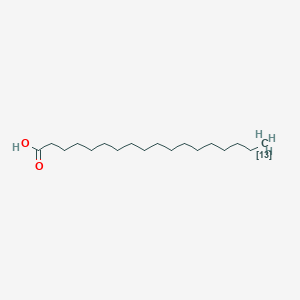
Stearic-18-13C acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Stearic-18-13C acid, also known as octadecanoic acid-18-13C, is a labeled analogue of stearic acid. Stearic acid is a saturated long-chain fatty acid commonly found in animal and plant fats. The “18-13C” designation indicates that the 18th carbon atom in the stearic acid molecule is replaced with the carbon-13 isotope, making it useful for various scientific studies .
准备方法
Synthetic Routes and Reaction Conditions
Stearic-18-13C acid can be synthesized through the hydrogenation of fatty acids derived from animal or plant sources. The process typically involves the following steps:
Deodorizing and Distilling: The fat is deodorized and distilled to concentrate the fatty acids.
Hydrogenation: The concentrated fatty acids are hydrogenated to produce stearic acid.
Industrial Production Methods
Industrial production of stearic acid, including its isotopically labeled variants like this compound, involves the hydrolysis of fats or oils to produce a mixture of fatty acids and glycerine. The fatty acids are then separated and purified .
化学反应分析
Types of Reactions
Stearic-18-13C acid undergoes various chemical reactions, including:
Oxidation: Stearic acid can be oxidized to produce stearic aldehyde and stearic acid peroxide.
Reduction: It can be reduced to produce stearyl alcohol.
Substitution: Stearic acid can undergo substitution reactions to form esters and amides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alcohols and amines are used under acidic or basic conditions
Major Products
Oxidation: Stearic aldehyde, stearic acid peroxide.
Reduction: Stearyl alcohol.
Substitution: Esters, amides
科学研究应用
Stearic-18-13C acid is widely used in scientific research due to its labeled carbon-13 isotope. Some applications include:
作用机制
Stearic-18-13C acid exerts its effects primarily through its incorporation into metabolic pathways. The labeled carbon-13 isotope allows researchers to trace its metabolic fate using NMR spectroscopy. It targets various molecular pathways involved in fatty acid metabolism, including beta-oxidation and lipid biosynthesis .
相似化合物的比较
Similar Compounds
Stearic acid-13C18: Another labeled variant where all carbon atoms are replaced with carbon-13.
Stearic acid-1,2-13C2: A variant with carbon-13 isotopes at the first and second carbon positions.
Stearic acid-18,18,18-d3: A deuterated variant with deuterium atoms replacing hydrogen at the 18th carbon position
Uniqueness
Stearic-18-13C acid is unique due to its specific labeling at the 18th carbon position, making it particularly useful for studying metabolic pathways and reaction mechanisms involving the terminal carbon atoms .
属性
分子式 |
C18H36O2 |
|---|---|
分子量 |
285.5 g/mol |
IUPAC 名称 |
(1813C)octadecanoic acid |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i1+1 |
InChI 键 |
QIQXTHQIDYTFRH-OUBTZVSYSA-N |
手性 SMILES |
[13CH3]CCCCCCCCCCCCCCCCC(=O)O |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


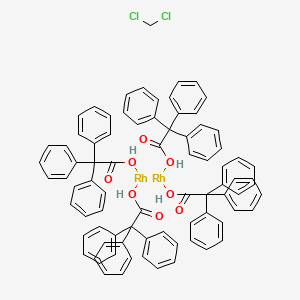
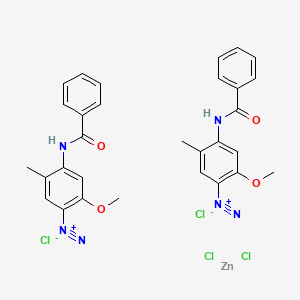


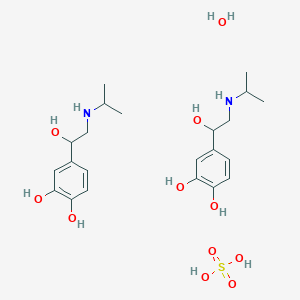
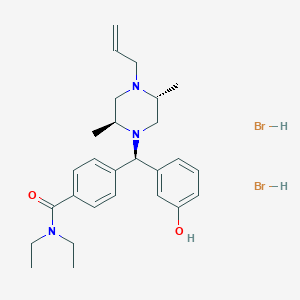
![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B12058811.png)

![[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxy-oxoazanium](/img/structure/B12058831.png)




![Benzobicyclon [ISO]](/img/structure/B12058859.png)
